molecular formula C11H12ClNO B291369 N-(2-chlorophenyl)cyclobutanecarboxamide

N-(2-chlorophenyl)cyclobutanecarboxamide

Cat. No. B291369
M. Wt: 209.67 g/mol
InChI Key: SZCKUZQHPIJKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized by Abbott Laboratories in the late 1990s, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)cyclobutanecarboxamide involves its selective activation of nicotinic acetylcholine receptors, which are widely distributed in the central and peripheral nervous systems. These receptors are involved in a variety of physiological processes, including pain sensation, cognitive function, and motor control. N-(2-chlorophenyl)cyclobutanecarboxamide binds to a specific subtype of nicotinic acetylcholine receptors known as alpha-4 beta-2 receptors, which are highly expressed in the brain regions involved in pain processing and addiction.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)cyclobutanecarboxamide produces a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has been shown to reduce pain sensitivity in animal models of acute and chronic pain, with a potency that is several orders of magnitude higher than that of morphine. N-(2-chlorophenyl)cyclobutanecarboxamide also produces sedative effects, which may limit its use in certain applications. Additionally, it has been shown to produce hypothermia, which is a potential side effect that may limit its clinical use.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)cyclobutanecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for nicotinic acetylcholine receptors. It has been widely used in preclinical studies to investigate the role of these receptors in pain processing and addiction. However, there are also limitations to its use, including its potential for producing sedative and hypothermic effects, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)cyclobutanecarboxamide, including its use in combination with other analgesics to enhance pain relief and reduce side effects. Additionally, further studies are needed to investigate its potential therapeutic applications in addiction treatment and neurological disorders. Finally, there is a need for further research to elucidate the precise mechanism of action of N-(2-chlorophenyl)cyclobutanecarboxamide, which may lead to the development of more selective and potent nicotinic acetylcholine receptor agonists.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)cyclobutanecarboxamide involves the reaction between 2-chlorobenzonitrile and 1-cyclobutanecarboxylic acid in the presence of a base, followed by a series of purification steps. The final product is obtained as a white crystalline solid, which is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

N-(2-chlorophenyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurological disorders. It has been shown to produce analgesic effects in animal models of acute and chronic pain, with a mechanism of action that is distinct from commonly used analgesics such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). N-(2-chlorophenyl)cyclobutanecarboxamide has also been studied for its potential use in treating nicotine addiction, as it selectively activates nicotinic acetylcholine receptors in the brain, which are involved in the addictive effects of nicotine.

properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

N-(2-chlorophenyl)cyclobutanecarboxamide

InChI

InChI=1S/C11H12ClNO/c12-9-6-1-2-7-10(9)13-11(14)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,13,14)

InChI Key

SZCKUZQHPIJKBF-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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